(2S,3S)-(-)-3-Phenylglycidol

Catalog No.
S705890
CAS No.
104196-23-8
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3S)-(-)-3-Phenylglycidol

CAS Number

104196-23-8

Product Name

(2S,3S)-(-)-3-Phenylglycidol

IUPAC Name

[(2S,3R)-3-phenyloxiran-2-yl]methanol

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+/m0/s1

InChI Key

PVALSANGMFRTQM-DTWKUNHWSA-N

SMILES

C1=CC=C(C=C1)C2C(O2)CO

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)CO

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@@H](O2)CO

The exact mass of the compound (2S,3S)-(-)-3-Phenylglycidol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2S,3S)-(-)-3-Phenylglycidol (CAS 104196-23-8) is a highly enantioenriched trans-epoxide primarily utilized as a stereospecific precursor in the synthesis of active pharmaceutical ingredients (APIs), including specific enantiomers of morpholine-based reuptake inhibitors [1]. Characterized by its precise (2S,3S) stereocenters, this chiral building block provides a predictable ring-opening trajectory essential for establishing adjacent stereogenic centers in complex molecules . For industrial and advanced laboratory procurement, its primary value lies in bypassing the need for late-stage chiral resolution, offering a direct, high-yield pathway to target enantiomers with typical enantiomeric excesses (ee) exceeding 97% .

Substituting (2S,3S)-(-)-3-Phenylglycidol with its racemic counterpart or the (2R,3R) enantiomer fundamentally disrupts the stereochemical integrity of the synthetic sequence [1]. In API manufacturing, using the incorrect epoxide enantiomer yields the opposite, often pharmacologically inactive, stereoisomer. Furthermore, attempting to use racemic 3-phenylglycidol necessitates costly, low-yield downstream chiral resolution steps—such as the fractional crystallization of mandelate salts—which inherently discards at least 50% of the intermediate material and severely diminishes overall process efficiency compared to starting with the enantiopure (2S,3S) precursor [1].

Elimination of Late-Stage Chiral Resolution

Utilizing enantiopure (2S,3S)-(-)-3-Phenylglycidol allows chemists to bypass classical resolution methods in the synthesis of chiral APIs like reboxetine analogs [1]. Relying on racemic precursors requires resolution via mandelate salts, an inherently inefficient process. Starting with the stereospecific epoxide directly translates the high enantiomeric excess into the final product, eliminating the ~50% material loss associated with late-stage salt resolution [1].

Evidence DimensionDownstream chiral yield retention
Target Compound Data>97% ee directly transferred to the API without resolution
Comparator Or BaselineRacemic 3-phenylglycidol
Quantified DifferenceEliminates the ~50% material loss inherent to late-stage salt resolution
ConditionsAPI synthesis sequences (e.g., morpholine ring construction)

Procuring the enantiopure building block directly reduces waste and increases the effective throughput of the target chiral API compared to racemic starting materials.

Predictable Nucleophilic Ring-Opening Trajectory

The trans-configuration of (2S,3S)-(-)-3-Phenylglycidol ensures highly regioselective nucleophilic attack, typically at the C3 position due to the electronic influence of the adjacent phenyl ring [1]. Compared to non-phenylated chiral epoxides like (S)-glycidol, the phenyl group provides a distinct electronic bias that enhances regiocontrol during the addition of phenols or amines, achieving regioselectivities that streamline downstream purification [1].

Evidence DimensionRegioselectivity in nucleophilic ring opening
Target Compound DataHigh regiocontrol directed by the phenyl substituent
Comparator Or BaselineAliphatic chiral epoxides (e.g., (S)-glycidol)
Quantified DifferenceDistinct electronic differentiation between C2 and C3
ConditionsNucleophilic ring opening with amines/phenols

High regioselectivity minimizes the formation of unwanted constitutional isomers, simplifying purification and maximizing the yield of the desired intermediate.

Reliable Optical Rotation for Batch-to-Batch Consistency

The specific rotation of (2S,3S)-(-)-3-Phenylglycidol provides a rapid, reliable metric for assessing batch purity prior to committing the material to multi-step syntheses [1]. As the levorotatory (-) enantiomer, its optical rotation clearly distinguishes it from the dextrorotatory (2R,3R)-(+) comparator. High-quality commercial batches consistently exhibit specific rotation values that correlate tightly with chiral HPLC ee measurements, ensuring that procurement specifications directly translate to reproducible synthetic performance [1].

Evidence DimensionOptical rotation as a purity proxy
Target Compound DataDistinct levorotatory (-) signal correlating to >97% ee
Comparator Or Baseline(2R,3R)-(+)-3-Phenylglycidol (dextrorotatory)
Quantified DifferenceAbsolute inversion of optical rotation sign
ConditionsStandard polarimetry and chiral HPLC validation

Rapid polarimetric verification of the correct enantiomer prevents catastrophic stereochemical failures in expensive, multi-step API manufacturing campaigns.

Synthesis of Chiral Morpholine APIs

(2S,3S)-(-)-3-Phenylglycidol is reacted with 2-ethoxyphenol, followed by morpholine ring construction, to yield specific enantiomers of norepinephrine reuptake inhibitors (such as reboxetine analogs) without the need for late-stage chiral resolution [1].

Development of Taxoid Side Chains

The epoxide serves as a highly effective precursor for (2R,3S)-3-phenylisoserine derivatives, which are critical chiral components required for the biological activity of paclitaxel (Taxol) and related chemotherapeutic agents [2].

Stereoselective Synthesis of Biologically Active Amino Alcohols

It acts as a foundational electrophile for regioselective ring-opening by nitrogen nucleophiles, generating chiral amino alcohols that are widely utilized in proprietary drug discovery libraries and custom API development [1].

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Heavy Atom Count

11

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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